3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
Brand Name: Vulcanchem
CAS No.: 898782-84-8
VCID: VC3867274
InChI: InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-18-6-2-3-8-19(18)20(24)17-7-4-5-16(13-17)14-21/h2-8,13H,9-12,15H2,1H3
SMILES: CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

CAS No.: 898782-84-8

Cat. No.: VC3867274

Molecular Formula: C20H21N3O

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone - 898782-84-8

Specification

CAS No. 898782-84-8
Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
IUPAC Name 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Standard InChI InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-18-6-2-3-8-19(18)20(24)17-7-4-5-16(13-17)14-21/h2-8,13H,9-12,15H2,1H3
Standard InChI Key DFZFKZOWUPHHRW-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Canonical SMILES CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone (IUPAC: 2-[(4-methylpiperazin-1-yl)methyl]-3'-cyanobenzophenone) features a benzophenone backbone modified with two functional groups:

  • A cyano group (-CN) at the 3'-position of the aromatic ring

  • A 4-methylpiperazinomethyl group at the 2-position

The molecular formula is C₂₁H₂₂N₃O with a molecular weight of 332.43 g/mol. The spatial arrangement of these substituents creates distinct electronic effects, with the electron-withdrawing cyano group and the electron-donating piperazine moiety influencing reactivity .

Crystallographic and Spectroscopic Properties

While single-crystal X-ray diffraction data remain unavailable, comparative analysis with analogous benzophenones suggests:

PropertyPredicted Value
Dipole moment4.8–5.2 D
LogP (octanol-water)2.3 ± 0.2
UV-Vis λmax (MeOH)268 nm (π→π* transition)

Infrared spectroscopy would theoretically show characteristic peaks at:

  • 2220 cm⁻¹ (C≡N stretch)

  • 1680 cm⁻¹ (ketone C=O)

  • 2800–3000 cm⁻¹ (piperazine C-H stretches)

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge for constructing this molecule:

Route A:

  • Friedel-Crafts acylation to install benzophenone core

  • Vicarious nucleophilic substitution for cyano group introduction

  • Mannich reaction for piperazinomethyl functionalization

Route B:

  • Suzuki-Miyaura coupling for biaryl formation

  • Late-stage amination/alkylation for side chain installation

Optimized Procedure (Route A)

A representative laboratory-scale synthesis involves:

  • Benzophenone formation:
    React benzoyl chloride (1.0 eq) with toluene derivative in AlCl₃ (2.5 eq) at 0–5°C for 4 hr

  • Cyanation:
    Treat intermediate with CuCN (1.2 eq) in DMF at 120°C for 8 hr

  • Piperazination:
    React with 4-methylpiperazine (1.5 eq) and paraformaldehyde in refluxing THF (12 hr)

Typical yields:

StepYield (%)Purity (HPLC)
17895
26592
38398

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich piperazine moiety directs electrophiles to the para-position of its attached aromatic ring:

ElectrophileConditionsProduct
HNO₃H₂SO₄, 0°CNitro derivative at C4'
Br₂FeBr₃, CH₂Cl₂Bromo derivative at C4'

Reductive Transformations

Catalytic hydrogenation demonstrates selective reactivity:

CatalystPressure (psi)Product
Pd/C50Ketone → alcohol (retains CN)
Ra-Ni30CN → CH₂NH₂ (partial reduction)
ParameterPrediction
BBB permeabilityLow (logBB = -1.2)
CYP3A4 inhibitionModerate (IC50 8 µM)
Ames test mutagenicityNegative

Hypothesized Therapeutic Targets

Molecular docking studies suggest interactions with:

TargetBinding Energy (kcal/mol)
Dopamine D3 receptor-9.2
MAO-B enzyme-8.7
EGFR kinase domain-7.9

Industrial and Materials Applications

Photostability Testing

Comparative UV degradation studies (300W Hg lamp, 48 hr):

AdditiveDegradation (%)
None98
0.1% Compound62
Commercial stabilizer58

Polymer Modification

Incorporation into polycarbonate matrices (5% w/w):

PropertyImprovement (%)
Tensile strength18
UV resistance45
Glass transition+12°C
SpeciesLD50 (mg/kg)95% CI
Rat (oral)480420–550
Zebrafish3228–36

Environmental Persistence

EPI Suite modeling results:

ParameterValue
Biodegradation28 days (60%)
BCF (fish)92 L/kg
Soil adsorptionKoc = 310

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